![molecular formula C7H8BrNO B048712 2-Bromo-3-methoxyaniline CAS No. 112970-44-2](/img/structure/B48712.png)
2-Bromo-3-methoxyaniline
Overview
Description
2-Bromo-3-methoxyaniline, also known as 3-bromo-2-methoxyaniline, is an organic compound with the chemical formula C7H8BrNO. It is a white crystalline solid with a molecular weight of 202.05 g/mol. This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxyaniline can be achieved through the reaction of aniline with methyl bromide. The specific steps are as follows:
- Dissolve aniline and a base (such as sodium carbonate) in hydrochloric acid.
- Add an excess of methyl bromide and stir the reaction mixture for a period of time.
- Separate and purify the product through crystallization to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Reduction Reactions: Products include different amine derivatives.
Scientific Research Applications
2-Bromo-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that interact with biological molecules .
Comparison with Similar Compounds
- 3-Bromo-2-methoxyphenol
- 4-Bromo-2-((4-methoxyanilino)methyl)phenol
- 2-Bromo-3-methoxyphenol
Comparison: 2-Bromo-3-methoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
2-Bromo-3-methoxyaniline (C₇H₈BrNO) is an organic compound that features a bromine atom at the second position and a methoxy group at the third position of the aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
- Molecular Formula : C₇H₈BrNO
- Molecular Weight : 202.05 g/mol
- CAS Number : 67853-38-7
This compound's biological activity is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles.
- Cell Membrane Transport : It can be transported across cell membranes via specific transporters or binding proteins, which is crucial for its biological effects.
Biochemical Interactions
The interactions of this compound with biomolecules can lead to significant changes in cellular function. Key findings include:
- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially altering metabolic processes.
- Subcellular Localization : Its localization within cells can affect its activity; targeting specific organelles may enhance or inhibit its effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, which could be beneficial in developing new antimicrobial agents.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that this compound possesses significant antimicrobial potential .
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using the MTT assay on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The IC₅₀ values were found to be:
Cell Line | IC₅₀ (μg/mL) |
---|---|
Hep-G2 | 15.0 |
MCF-7 | 18.5 |
These findings suggest that the compound exhibits cytotoxic effects against certain cancer cells, indicating its potential as an anticancer agent .
Case Study 1: Synthesis and Application in Cancer Research
A study demonstrated the synthesis of novel β-lactam compounds using this compound as a key intermediate. These compounds exhibited promising anticancer activity against various cancer cell lines, highlighting the compound's versatility in medicinal chemistry .
Case Study 2: Antimicrobial Applications
In another investigation, derivatives of this compound were evaluated for their antimicrobial efficacy against multidrug-resistant strains of bacteria. The results showed enhanced activity compared to standard antibiotics, suggesting that this compound could be developed into new therapeutic agents for treating resistant infections .
Properties
IUPAC Name |
2-bromo-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNIZJPEKHLBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448048 | |
Record name | 2-Bromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112970-44-2 | |
Record name | 2-Bromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112970-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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